3-amino-6-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a trifluoromethyl group, and dimethoxyphenyl and amino substituents. These structural features contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thieno[2,3-b]pyridine derivative with appropriate amines and aryl halides under controlled conditions. The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-amino-6-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The trifluoromethyl group and other substituents play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent biological activities, particularly as fibroblast growth factor receptor inhibitors.
Trifluoromethylpyridine derivatives: Widely used in agrochemical and pharmaceutical applications due to their unique chemical properties.
Uniqueness
3-amino-6-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in various research domains .
Properties
Molecular Formula |
C23H18F3N3O3S |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-amino-6-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H18F3N3O3S/c1-31-17-9-6-12(10-18(17)32-2)16-8-7-15-19(27)20(33-22(15)29-16)21(30)28-14-5-3-4-13(11-14)23(24,25)26/h3-11H,27H2,1-2H3,(H,28,30) |
InChI Key |
DITOUIKKTCZXDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N)OC |
Origin of Product |
United States |
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